molecular formula C10H11BrClN B1461614 N-(4-bromo-2-chlorobenzyl)cyclopropanamine CAS No. 1157720-31-4

N-(4-bromo-2-chlorobenzyl)cyclopropanamine

Cat. No.: B1461614
CAS No.: 1157720-31-4
M. Wt: 260.56 g/mol
InChI Key: ZDCQCAUJULLMJW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10H11BrClN and a molecular weight of 260.56 g/mol It is characterized by the presence of a cyclopropane ring attached to a benzylamine moiety substituted with bromine and chlorine atoms

Properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCQCAUJULLMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorobenzyl)cyclopropanamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorobenzyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2-chlorobenzyl)cyclopropanamine has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorobenzyl)cyclopropanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorobenzyl)cyclopropanamine
  • N-(4-chloro-2-bromobenzyl)cyclopropanamine
  • N-(4-bromo-2-methylbenzyl)cyclopropanamine

Uniqueness

N-(4-bromo-2-chlorobenzyl)cyclopropanamine is unique due to the specific combination of bromine and chlorine substituents on the benzylamine moiety.

Biological Activity

N-(4-bromo-2-chlorobenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a benzylamine moiety with bromine and chlorine substituents. This unique structure contributes to its biological properties.

Property Details
Molecular Formula C10H10BrClN
Molecular Weight 256.55 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been documented that the compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. The precise pathways involved can vary depending on the target and the biological context in which the compound is studied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly through the activation of caspase pathways or inhibition of cell proliferation signals. Specific cancer types targeted include breast and lung cancers, where it has shown promising results in preclinical models.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives of cyclopropanamine, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
  • Anticancer Activity Assessment : In another study focusing on cancer cell lines, this compound was shown to inhibit cell growth significantly at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Mechanistic Insights : Research utilizing molecular docking techniques revealed that this compound binds effectively to the active sites of target proteins involved in cancer progression, thereby inhibiting their functions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound Name Key Features Biological Activity
N-(4-bromo-2-fluorobenzyl)cyclopropanamineFluorine substitutionModerate antimicrobial activity
N-(4-chloro-2-bromobenzyl)cyclopropanamineChlorine and bromine substitutionLower anticancer efficacy
N-(4-bromo-2-methylbenzyl)cyclopropanamineMethyl substitutionEnhanced cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-chlorobenzyl)cyclopropanamine
Reactant of Route 2
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N-(4-bromo-2-chlorobenzyl)cyclopropanamine

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